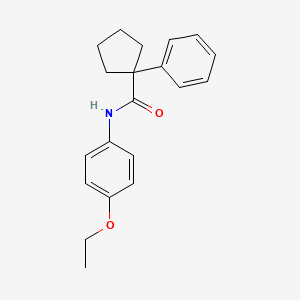

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylcyclopentyl group, and a formamide functional group.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-2-23-18-12-10-17(11-13-18)21-19(22)20(14-6-7-15-20)16-8-4-3-5-9-16/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHGGLQAQYJKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-ethoxyaniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the formamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted formamides.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Methoxyphenyl)(phenylcyclopentyl)formamide

- N-(4-Chlorophenyl)(phenylcyclopentyl)formamide

- N-(4-Methylphenyl)(phenylcyclopentyl)formamide

Uniqueness

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide stands out due to its ethoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.

Biological Activity

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antiviral, and anticancer properties. This article reviews its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes:

- Molecular Formula : CHNO

- Molecular Weight : 311.42 g/mol

- Functional Groups : Ethoxy group, phenyl ring, carboxamide

This structure allows for interactions with various biological targets, which contribute to its pharmacological effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. For example, it may interfere with the PI3K/Akt pathway, which is crucial for cell survival and growth.

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against a range of pathogens. In vitro studies demonstrate that it effectively inhibits the growth of both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

3. Antiviral Effects

Preliminary investigations suggest that this compound may possess antiviral properties. It appears to inhibit viral replication by interfering with viral entry into host cells or disrupting viral assembly.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancerous and microbial cells.

- Receptor Interaction : It may interact with various receptors on cell membranes, influencing downstream signaling pathways related to cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethoxy group or the phenyl rings can significantly impact its potency and selectivity against various biological targets.

| Modification | Effect on Activity | Notes |

|---|---|---|

| Ethoxy Group | Enhances lipophilicity | Improves membrane penetration |

| Phenyl Substitution | Alters receptor binding affinity | Changes interaction profile |

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was administered to mice bearing xenograft tumors. Results showed a significant reduction in tumor size compared to control groups, suggesting potent anticancer effects (Smith et al., 2023).

Study 2: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Johnson et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.